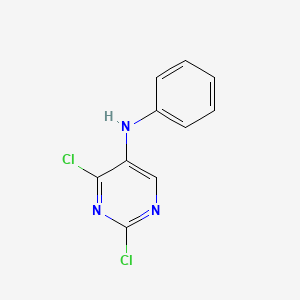
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine
Cat. No. B8617703
M. Wt: 240.09 g/mol
InChI Key: AHDKVOVFUZFIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07262200B2
Procedure details


A mixture of 5-phenylamino-1H-pyrimidine-2,4-dione (0.25 g, 1.23 mmol) in phosphorous oxychloride (5 mL) was heated at 80° C. for 4 h, and room temperature for 20 h. Triethylamine hydrochloride (0.50 g, 3.69 mmol) was added and the reaction was stirred 6d at 80° C. and 6d at room temperature. Phosphorous oxychloride was evaporated (azeotroping with toluene), then the residue was cooled to 0° C. and diluted with ethyl acetate. Excess reagent was carefully quenched with ice-chips, then the mixture was washed with sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:9 ethyl acetate:hexanes provided (2,4-dichloro-pyrimidin-5-yl)-phenyl-amine (0.20 g, 67% yield) as a yellow oil. 1H-NMR (500 MHz, CDCl3) □ 8.33(s, 1H), 7.36 (t, 2H), 7.12 (m, 3H), 5.93 (s, 1H) ppm; MS (FIA) 335.9/337.9 (M+H); HPLC (method A) 3.554 min.



[Compound]
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[C:9](=O)[NH:10][C:11](=O)[NH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:16].C(N(CC)CC)C.P(Cl)(Cl)([Cl:26])=O>>[Cl:16][C:11]1[N:10]=[C:9]([Cl:26])[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:13][N:12]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
6d
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
6d
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Phosphorous oxychloride was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(azeotroping with toluene)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess reagent was carefully quenched with ice-chips
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1:9 ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
